Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
CAS No.:
Cat. No.: VC18080659
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2 |
|---|---|
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H |
| Standard InChI Key | YQIMTFNDRRIYQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is formally designated as N-methyl-1-(2-methylquinolin-6-yl)methanamine hydrochloride under IUPAC nomenclature . Its molecular formula is C₁₂H₁₅ClN₂, with a molecular weight of 230.71 g/mol (calculated from the anhydrous form). The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological formulations .
Structural Features and Stereoelectronic Properties
The compound comprises a quinoline scaffold substituted with a methyl group at position 2 and a methylamine moiety at position 6 via a methylene bridge. Key structural attributes include:
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Quinoline core: A bicyclic system with a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.
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Methylamine side chain: A secondary amine functional group that participates in hydrogen bonding and protonation-dependent solubility .
The InChI code (1S/C₁₂H₁₄N₂·ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H) and InChI key (YQIMTFNDRRIYQG-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database referencing .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves a Mannich-type reaction between 2-methylquinolin-6-amine and formaldehyde under acidic conditions, followed by methylation and hydrochloride salt formation. A representative pathway is outlined below:
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Quinoline alkylation: 2-Methylquinoline reacts with formaldehyde in the presence of hydrochloric acid to form the intermediate iminium ion.
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Amine methylation: The intermediate undergoes nucleophilic attack by methylamine, yielding the tertiary amine product.
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Salt formation: Treatment with hydrogen chloride in ethanol precipitates the hydrochloride salt .
Optimization and Yield
Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) achieve yields of 70–85% with a purity of ≥95% after recrystallization . Critical parameters include stoichiometric control of formaldehyde and rigorous pH monitoring to prevent side reactions.
Physicochemical and Analytical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Physical form | White to off-white powder |
| Melting point | Not reported |
| Solubility | Soluble in water, DMSO |
| Storage conditions | Room temperature, dry environment |
Spectroscopic Data
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¹H NMR (D₂O): δ 8.65 (d, 1H, quinoline-H), 7.95–7.30 (m, 3H, aromatic), 4.20 (s, 2H, CH₂NH), 2.85 (s, 3H, NCH₃), 2.60 (s, 3H, quinoline-CH₃).
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N quinoline), 750 cm⁻¹ (C-Cl) .
Biological Activity and Mechanistic Insights
ADMET Profiling (Predicted)
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | 2.1 ± 0.3 |
| Water solubility | High (≥10 mg/mL) |
| CYP450 inhibition | Moderate (CYP3A4) |
| Plasma protein binding | 85–90% |
Data derived from SwissADME models indicate favorable pharmacokinetics, though experimental validation is required .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE |
| H315: Skin irritation | Wear gloves and lab coats |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Use in ventilated areas |
Emergency Procedures
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Inhalation: Move to fresh air; seek medical attention if symptoms persist.
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Skin contact: Wash with soap and water; remove contaminated clothing .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for antibiotic conjugates and kinase inhibitors. Recent patents highlight its incorporation into cleavable linkers for antibody-drug conjugates (ADCs), improving tumor-targeted delivery .
Material Science
The quinoline core’s luminescent properties are exploited in organic light-emitting diodes (OLEDs), though applications remain exploratory.
Future Directions and Challenges
Research Gaps
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In vivo toxicology: No chronic exposure studies available.
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Structure-activity relationships: Impact of substituents on quinoline position 6 needs elucidation.
Opportunities
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